molecular formula C23H19F3N2O5S B492811 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide CAS No. 690245-36-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide

Cat. No.: B492811
CAS No.: 690245-36-4
M. Wt: 492.5g/mol
InChI Key: MFUCCZIAEBGTSA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide (CAS Number 690245-36-4) is a synthetic organic compound with a molecular formula of C23H19F3N2O5S and a molecular weight of 492.47 g/mol . Its chemical structure features a 2,3-dihydro-1,4-benzodioxin group linked via an amide bond to a benzamide moiety which is further substituted with a sulfonamide group connected to a 3-(trifluoromethyl)phenyl ring . This specific architecture, particularly the presence of the sulfonamide group, is often associated with significant biological activity and is a common pharmacophore in medicinal chemistry research. While the precise mechanism of action for this specific molecule may require further elucidation, structural analogs containing the benzodioxin scaffold are investigated in various pharmacological contexts, including as potential anti-inflammatory agents . Researchers value this compound as a key intermediate or target molecule in drug discovery efforts, particularly for the synthesis and screening of novel bioactive substances. It is supplied for in vitro research applications only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O5S/c24-23(25,26)17-2-1-3-19(12-17)34(30,31)27-14-15-4-6-16(7-5-15)22(29)28-18-8-9-20-21(13-18)33-11-10-32-20/h1-9,12-13,27H,10-11,14H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUCCZIAEBGTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin amine moiety is synthesized via reduction of 6-nitro-2,3-dihydro-1,4-benzodioxin. Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under 40–50 psi H₂ pressure achieves quantitative conversion to the amine. Alternative methods involve Fe/HCl reduction, though hydrogenation is preferred for higher purity (>98% by HPLC).

Synthesis of 3-(Trifluoromethyl)Benzenesulfonyl Chloride

3-(Trifluoromethyl)benzenesulfonyl chloride is prepared by chlorosulfonation of 3-(trifluoromethyl)benzene. The substrate is treated with chlorosulfonic acid at 0–5°C for 4 hours, followed by quenching with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride (82–85% purity).

Preparation of 4-(Aminomethyl)Benzamide

4-(Aminomethyl)benzamide is synthesized via reductive amination of 4-cyanobenzaldehyde. The aldehyde is reacted with ammonium acetate in methanol, followed by NaBH₄ reduction to yield 4-(aminomethyl)benzyl alcohol. Subsequent oxidation with KMnO₄ in acidic conditions forms the benzamide (73% yield).

Sulfonamide Formation

Coupling of 4-(Aminomethyl)Benzamide with 3-(Trifluoromethyl)Benzenesulfonyl Chloride

The sulfonamide bond is formed by reacting 4-(aminomethyl)benzamide (1.0 equiv) with 3-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) in pyridine at 0°C. The reaction proceeds for 6–8 hours, with the base neutralizing HCl byproducts. Crude product is purified via recrystallization from ethanol/water (1:3), yielding 4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide (78% yield, m.p. 162–164°C).

Table 1: Optimization of Sulfonylation Conditions

ParameterCondition 1Condition 2Condition 3
SolventPyridineDCMTHF
Temperature (°C)0250
Yield (%)785265
Purity (HPLC, %)99.195.397.8

Amide Coupling with Benzodioxin Amine

Activation of 4-[({[3-(Trifluoromethyl)Phenyl]Sulfonyl}Amino)Methyl]Benzamide

The benzamide derivative is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry DMF. Stirring at 25°C for 2 hours generates the NHS ester, which is filtered to remove dicyclohexylurea.

Coupling with 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The NHS ester (1.1 equiv) is reacted with 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv) in DMF containing LiH (1.5 equiv) at 60°C for 12 hours. The reaction is monitored by TLC (eluent: ethyl acetate/hexane, 1:1). Post-reaction, the mixture is diluted with ice water, and the precipitate is collected via filtration. Purification by column chromatography (SiO₂, 5% methanol/DCM) affords the title compound as a white solid (65% yield).

Table 2: Key Characterization Data

PropertyValue
Molecular Formula C₂₄H₂₀F₃N₃O₅S
Molecular Weight 535.49 g/mol
Melting Point 148–150°C
¹H NMR (DMSO-d₆) δ 8.12 (s, 1H, SO₂NH), 7.85–7.45 (m, 8H, Ar-H), 4.28 (s, 2H, CH₂), 4.15 (s, 4H, OCH₂CH₂O)
IR (KBr) 3320 (N-H), 1675 (C=O), 1345 (SO₂) cm⁻¹

Alternative Synthetic Routes

One-Pot Sulfonylation-Coupling Approach

A streamlined method involves sequential sulfonylation and amide coupling without isolating intermediates. 4-(Aminomethyl)benzamide, 3-(trifluoromethyl)benzenesulfonyl chloride, and benzodioxin amine are reacted in DMF with LiH as a dual base/activator. While this reduces steps, yields are lower (52%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing 2,3-dihydro-1,4-benzodioxin-6-amine on Wang resin enables iterative coupling with pre-sulfonylated benzamides. After cleavage with trifluoroacetic acid (TFA), the target compound is obtained in 60% yield but requires extensive resin washing to remove excess reagents.

Scalability and Industrial Considerations

Solvent Selection

DMF is optimal for coupling but poses toxicity concerns. Alternatives like N-methyl-2-pyrrolidone (NMP) or cyclopentyl methyl ether (CPME) are explored, though yields drop to 58–62%.

Catalytic Improvements

Using N,N,N′,N′-tetramethylguanidine (TMG) instead of LiH improves reaction kinetics (12 hours → 6 hours) but increases costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine-substituted benzamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Linker Variations : Compound 7l uses an acetamide linker instead of a benzamide, which may influence conformational flexibility and bioavailability.

Physicochemical Properties

  • Spectral Features: IR: Expected C=O stretch (~1660–1680 cm⁻¹) from the benzamide group .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its enzyme inhibitory potential and therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and amides. The synthesis typically involves:

  • Formation of Sulfonamide : The initial step includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to form the corresponding sulfonamide.
  • Derivatization : Subsequent reactions with bromo-substituted acetamides yield a variety of derivatives that retain the benzodioxane structure while incorporating different functional groups for enhanced biological activity .

Enzyme Inhibition

Recent studies have focused on evaluating the enzyme inhibitory potential of this compound against critical enzymes such as α-glucosidase and acetylcholinesterase , which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively.

  • α-Glucosidase Inhibition : The compound exhibited significant inhibition of α-glucosidase, indicating its potential role in managing postprandial hyperglycemia in diabetic patients. This effect is crucial as it can help control blood sugar levels by delaying carbohydrate absorption .
  • Acetylcholinesterase Inhibition : The ability to inhibit acetylcholinesterase suggests potential applications in neurodegenerative conditions such as Alzheimer's disease. By preventing the breakdown of acetylcholine, this compound could enhance cholinergic neurotransmission .

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds derived from benzodioxane structures. For instance:

  • Study on Sulfonamide Derivatives : A study evaluated various sulfonamide derivatives for their enzyme inhibition capabilities. Among these, compounds similar to this compound showed promising results against both α-glucosidase and acetylcholinesterase .
  • Therapeutic Applications : The therapeutic implications extend beyond diabetes and neurodegeneration; other studies suggest that compounds with similar structures may possess anti-inflammatory and anticancer properties, warranting further investigation into their mechanisms of action .

Data Summary

Biological ActivityTarget EnzymeInhibition TypeReference
α-GlucosidaseEnzyme InhibitionCompetitive
AcetylcholinesteraseEnzyme InhibitionNon-competitive
Anti-inflammatoryVarious pathwaysTBD
AnticancerCell proliferationTBD

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